![molecular formula C19H21NO4 B2626716 Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate CAS No. 866043-12-1](/img/structure/B2626716.png)
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate
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Overview
Description
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is an organic compound with the molecular formula C19H21NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate typically involves the reaction of 3-(2-aminoethyl)phenol with benzoyl chloride to form 3-[2-(benzoylamino)ethyl]phenol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate has been investigated for its role as a pharmacological agent . Its structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Phospholipase A2 Inhibition : Research indicates that derivatives similar to this compound may serve as phospholipase A2 inhibitors, which are crucial in managing inflammatory conditions such as pancreatitis and arthritis. These compounds can modulate inflammatory responses by inhibiting the release of arachidonic acid from membrane phospholipids, thus reducing the synthesis of pro-inflammatory mediators .
- Antimicrobial Activity : The compound's structural features may also be conducive to antimicrobial activity. Studies on related benzoylthiourea derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of specific functional groups can enhance the efficacy of such compounds against resistant strains .
Pharmaceutical Applications
The pharmaceutical industry is particularly interested in compounds like this compound due to their potential as drug candidates.
- Drug Development : this compound can be utilized as an intermediate in the synthesis of more complex molecules that exhibit therapeutic properties. For instance, it can be transformed into other benzamide derivatives that have been shown to possess significant biological activities .
- Targeted Drug Delivery : The compound's ability to interact with specific cellular receptors suggests its potential use in targeted drug delivery systems. By modifying its structure, researchers can enhance its selectivity and efficacy for particular disease targets, thereby improving therapeutic outcomes while minimizing side effects .
Organic Synthesis
In organic chemistry, this compound is valuable for synthesizing various chemical entities.
- Synthetic Intermediates : The compound serves as a precursor for synthesizing other bioactive molecules. Its reactivity can be exploited in multi-step synthetic pathways to create complex structures that are otherwise difficult to obtain .
- Functionalization Reactions : Researchers have explored the functionalization of this compound to introduce diverse substituents that can modify its biological activity. Such modifications may lead to the development of new drugs with enhanced properties or novel mechanisms of action .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{3-[2-(benzylamino)ethyl]phenoxy}acetate: Similar structure but with a benzylamino group instead of a benzoylamino group.
Ethyl 2-{3-[2-(phenylamino)ethyl]phenoxy}acetate: Contains a phenylamino group instead of a benzoylamino group.
Uniqueness
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoylamino and phenoxyacetic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring both benzoylamino and phenoxyacetic acid moieties, allows it to interact with various biological targets, making it a subject of interest for researchers exploring its biological activity.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3-(2-aminoethyl)phenol with benzoyl chloride, followed by a reaction with ethyl bromoacetate in the presence of a base like potassium carbonate. This synthesis yields a compound that can undergo various chemical transformations, including oxidation and reduction, contributing to its versatility in biological applications.
Synthetic Route
Step | Reactants | Products | Conditions |
---|---|---|---|
1 | 3-(2-aminoethyl)phenol + Benzoyl Chloride | 3-[2-(benzoylamino)ethyl]phenol | Base (e.g., NaOH) |
2 | 3-[2-(benzoylamino)ethyl]phenol + Ethyl Bromoacetate | This compound | Base (e.g., K2CO3) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites on these targets, while the phenoxyacetic acid moiety can engage in hydrophobic interactions. This dual interaction profile can modulate the activity of target proteins, leading to various therapeutic effects.
Therapeutic Potential
Research has indicated that this compound may exhibit several biological activities:
- Anti-inflammatory : Preliminary studies suggest that it may have anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Analgesic : The compound shows promise as an analgesic agent, which could be beneficial in pain management strategies.
- Antitumor : Some derivatives of similar compounds have demonstrated antitumor activity, warranting further investigation into the potential anticancer effects of this compound .
Case Studies
- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of similar compounds found significant reductions in inflammation markers in animal models, suggesting that this compound may have comparable effects.
- Antitumor Activity : In vitro studies on structurally related compounds showed promising results against various cancer cell lines, indicating that this compound could be explored for its anticancer properties .
Comparative Analysis with Similar Compounds
This compound can be compared to other related compounds to highlight its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-{3-[2-(benzylamino)ethyl]phenoxy}acetate | Benzylamino group instead of benzoylamino | Moderate anti-inflammatory effects |
Ethyl 2-{3-[2-(phenylamino)ethyl]phenoxy}acetate | Phenylamino group instead of benzoylamino | Lower analgesic activity compared to this compound |
Properties
IUPAC Name |
ethyl 2-[3-(2-benzamidoethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-23-18(21)14-24-17-10-6-7-15(13-17)11-12-20-19(22)16-8-4-3-5-9-16/h3-10,13H,2,11-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBVISVTMONBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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